molecular formula C13H12Cl2N2O2S B13371364 4,5-dichloro-2-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide

4,5-dichloro-2-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide

Cat. No.: B13371364
M. Wt: 331.2 g/mol
InChI Key: PSPDVWBAOBYODN-UHFFFAOYSA-N
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Description

4,5-dichloro-2-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenesulfonamide core substituted with chlorine, methyl, and pyridinyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-2-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-dichloro-2-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, palladium catalysts.

    Nucleophiles: Ammonia, amines.

    Catalysts: Palladium, aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

4,5-dichloro-2-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-dichloro-2-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-dichloro-2-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is unique due to its specific combination of chlorine, methyl, and pyridinyl groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research and industrial processes.

Properties

Molecular Formula

C13H12Cl2N2O2S

Molecular Weight

331.2 g/mol

IUPAC Name

4,5-dichloro-2-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C13H12Cl2N2O2S/c1-8-3-4-16-13(5-8)17-20(18,19)12-7-11(15)10(14)6-9(12)2/h3-7H,1-2H3,(H,16,17)

InChI Key

PSPDVWBAOBYODN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NS(=O)(=O)C2=CC(=C(C=C2C)Cl)Cl

Origin of Product

United States

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